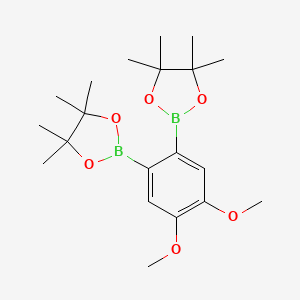

![molecular formula C7H11Cl2N3O2 B2471737 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride CAS No. 1218463-60-5](/img/structure/B2471737.png)

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a white crystalline powder . It has a molecular weight of 167.17 . The IUPAC name for this compound is (6S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m0/s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It has a molecular weight of 167.17 . The storage temperature is 0-8°C .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

New derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine), including amide, ester, and various alkyl and acyl derivatives, have been reported. These compounds are synthesized using the Pictet-Spengler reaction and include cyclic hydantoin derivatives of spinacines (Klutchko et al., 1991).

Molecular Structure and Reactions

A study focused on the reaction of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, leading to the formation of 3H-imidazo[4,5-b]pyridine derivatives. The mechanisms of these reactions were examined both experimentally and theoretically (Yıldırım et al., 2005).

Pharmacological Research

A series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists were synthesized, including JNJ 54166060, a potent P2X7 antagonist. This compound showed potential in pharmacological profiling and exhibited unique inhibitory effects on midazolam CYP3A metabolism (Swanson et al., 2016).

Kinase Inhibition Studies

3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones have been identified as new VEGFR-2 kinase inhibitors. This research involved the synthesis of various ethyl esters and evaluated their inhibitory activity on VEGFR-2 kinase (Han et al., 2012).

Acid-Base Properties and Metal Complexing

The acid-base properties of spinacine in equilibria with protons and divalent cations were investigated, revealing insights into its behavior in aqueous solutions. This study provided valuable information on the complexing capacity of spinacine with divalent metals like nickel and copper (Braibanti et al., 1973).

Synthesis of Novel Compounds

Innovative approaches to synthesize imidazo- and pyrimidopyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines from related chemical structures have been reported. These syntheses often involve microwave-assisted methods, demonstrating the compound's versatility in forming new derivatives (Ahmed et al., 2005).

Mecanismo De Acción

Target of Action

It is noted that this compound is a structural element in certain biologically active compounds such as glucagon antagonists and angiotensin ii receptor antagonists . These targets play crucial roles in metabolic regulation and blood pressure control, respectively.

Mode of Action

Given its structural similarity to glucagon antagonists and angiotensin ii receptor antagonists, it can be inferred that it may interact with these targets to exert its effects .

Biochemical Pathways

If it acts as a glucagon antagonist or an angiotensin ii receptor antagonist, it could potentially influence metabolic pathways and blood pressure regulation pathways, respectively .

Result of Action

If it acts as a glucagon antagonist or an angiotensin ii receptor antagonist, it could potentially have effects on glucose metabolism and blood pressure regulation, respectively .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.2ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLBLCOABKEJKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1N=CN2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2471655.png)

![N-(3-acetylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2471656.png)

![(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride](/img/structure/B2471659.png)

![7,8-dimethoxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2471660.png)

![Ethyl ({4-[(4-methoxybenzyl)amino]quinazolin-2-yl}thio)acetate](/img/structure/B2471661.png)

![3-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2471662.png)

![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2471666.png)

![ethyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2471667.png)

![8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2471675.png)

![Ethyl 4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B2471676.png)